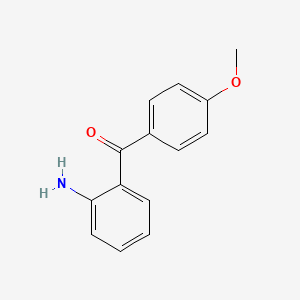

2-Amino-4'-methoxybenzophenone

Descripción general

Descripción

2-Amino-4’-methoxybenzophenone is a chemical compound used as a starting reagent in the synthesis of various other compounds . It is a specialty chemical that finds application in the field of nucleosides, nucleotides, phosphoramidites, and pharmaceutical intermediates .

Synthesis Analysis

The synthesis of 2-Amino-4’-methoxybenzophenone involves complex chemical reactions. For instance, it has been used as a starting reagent in the synthesis of 4-phenyl-7-methyl-2- (2′-pyridyl)quinoline and 4-phenyl-7-methyl-2- [2′- (6′-methyl)pyridyl]-quinoline .Molecular Structure Analysis

The molecular structure of 2-Amino-4’-methoxybenzophenone can be analyzed using various techniques such as X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FTIR), Raman spectroscopy, and nuclear magnetic resonance (NMR) . The molecular geometry, HOMO–LUMO energy gap, and molecular electrostatic potential (MEP) surface can be derived using density functional theory (DFT) methods .Chemical Reactions Analysis

The chemical reactions involving 2-Amino-4’-methoxybenzophenone are complex and involve multiple steps. For instance, it has been used in the synthesis of 4-phenyl-7-methyl-2- (2′-pyridyl)quinoline and 4-phenyl-7-methyl-2- [2′- (6′-methyl)pyridyl]-quinoline .Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Amino-4’-methoxybenzophenone include a density of 1.1±0.1 g/cm^3, boiling point of 407.1±33.0 °C at 760 mmHg, vapour pressure of 0.0±0.9 mmHg at 25°C, enthalpy of vaporization of 65.9±3.0 kJ/mol, flash point of 200.0±25.4 °C, index of refraction of 1.617, molar refractivity of 65.1±0.3 cm^3, and molar volume of 186.1±3.0 cm^3 .Aplicaciones Científicas De Investigación

Nucleic Acid Research

2-Amino-4'-methoxybenzophenone has been used in the synthesis of oligodeoxyribonucleotide, with a focus on protecting the exocyclic amino group of nucleosides. This compound has shown high selectivity and stability under acidic conditions, which is advantageous for oligodeoxyribonucleotide synthesis on solid support via the phosphotriester approach (Mishra & Misra, 1986).

Environmental Chemistry

In environmental chemistry, derivatives of 2-hydroxybenzophenone, including 2-hydroxy-4-methoxybenzophenone, are determined in water samples using solid-phase extraction followed by liquid chromatography-tandem mass spectrometry. This method is effective for concentrating and determining these compounds in various water samples, highlighting the environmental presence and impact of these substances (Negreira et al., 2009).

Liquid Chromatography

In liquid chromatography, 2-amino-4,5-ethylenedioxyphenol, a related compound, serves as a fluorescence derivatization reagent for aromatic aldehydes, showing selective reactivity and efficiency in detecting low concentrations of aromatic aldehydes (Nohta et al., 1994).

Synthesis of Acridone Alkaloids

This compound plays a role in the biomimetic synthesis of acridone alkaloids. Cyclizations of 2'-amino-2-methoxybenzophenones in the presence of sodium hydride yield these alkaloids, which have significance in the biosynthesis of natural compounds (Adams et al., 1978).

Chemical Synthesis

The compound is also utilized in the synthesis of various chemical structures. For instance, its use in the synthesis of 2-Hydroxy-4-methoxybenzophenone under optimal reaction conditions yields a product with high purity and yield, demonstrating its importance in chemical manufacturing processes (Li Bin-dong, 2005).

Safety and Hazards

Direcciones Futuras

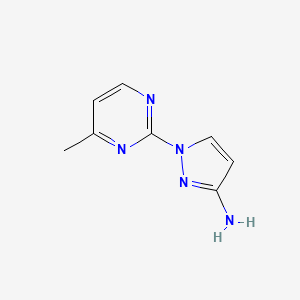

The future directions of research involving 2-Amino-4’-methoxybenzophenone could involve its use in the fabrication of competent catalytic materials. For instance, it has been used in the synthesis of 4-phenyl-7-methyl-2- (2′-pyridyl)quinoline and 4-phenyl-7-methyl-2- [2′- (6′-methyl)pyridyl]-quinoline, which have shown promising results in boosting the [3 + 2] cycloaddition reaction of azide and nitriles .

Mecanismo De Acción

Target of Action

Similar compounds like 2-amino-4-methylphenol have been found to interact with nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase .

Mode of Action

It’s known that similar compounds interact with their targets, leading to changes in the biochemical processes within the organism .

Biochemical Pathways

Similar compounds are known to influence various biochemical pathways, leading to downstream effects .

Pharmacokinetics

Similar compounds like 2-amino-4-methylphenol have been found to have certain pharmacokinetic properties

Result of Action

Similar compounds have been found to have various effects at the molecular and cellular level .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Amino-4’-methoxybenzophenone. Factors such as temperature, pH, and the presence of other compounds can affect how 2-Amino-4’-methoxybenzophenone interacts with its targets and its overall stability .

Propiedades

IUPAC Name |

(2-aminophenyl)-(4-methoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-17-11-8-6-10(7-9-11)14(16)12-4-2-3-5-13(12)15/h2-9H,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLORUWDSYNSEAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2=CC=CC=C2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3,4-Dimethoxyphenyl)-5-{1-[(3,4-dimethoxyphenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2965993.png)

![2-{(3aR)-3a-methyl-5-oxo-1-[3-(trifluoromethyl)benzoyl]octahydropyrrolo[2,3-b]pyrrol-2-yl}phenyl 3-(trifluoromethyl)benzenecarboxylate](/img/structure/B2965997.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2966001.png)

![4-methoxy-3-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2966002.png)

![3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acid](/img/structure/B2966009.png)